molecular formula C12H9NO4 B12863685 3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid

3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid

Cat. No.: B12863685
M. Wt: 231.20 g/mol
InChI Key: QRXIGGCTVHDQEC-AATRIKPKSA-N
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Preparation Methods

The synthesis of 3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic compound.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

(E)-3-(2-acetyl-1,3-benzoxazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C12H9NO4/c1-7(14)12-13-11-8(5-6-10(15)16)3-2-4-9(11)17-12/h2-6H,1H3,(H,15,16)/b6-5+

InChI Key

QRXIGGCTVHDQEC-AATRIKPKSA-N

Isomeric SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)/C=C/C(=O)O

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)C=CC(=O)O

Origin of Product

United States

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